4-Isopropoxybenzenesulfonyl chloride
Overview
Description
4-Isopropoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.69 g/mol . It is a white to light yellow crystalline powder that is sensitive to moisture and heat . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
4-Isopropoxybenzenesulfonyl chloride can be synthesized through the chlorosulfonation of isopropylbenzene . The process involves the reaction of isopropylbenzene with chlorosulfonic acid under controlled conditions to yield the desired product. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorosulfonation reaction, followed by purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
4-Isopropoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The major products formed from these reactions are sulfonamide, sulfonate, and sulfonyl derivatives .
Scientific Research Applications
4-Isopropoxybenzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into various molecules. This functional group is essential in the synthesis of sulfonamides, sulfonates, and other sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 4-isopropoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can react with nucleophiles to form sulfonamide, sulfonate, or sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in biological systems, it can modify proteins by reacting with amino groups, thereby altering their structure and function .
Comparison with Similar Compounds
4-Isopropoxybenzenesulfonyl chloride can be compared with other sulfonyl chloride compounds such as:
4-Isopropylbenzenesulfonyl chloride: Similar in structure but lacks the isopropoxy group, making it less reactive in certain substitution reactions.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an isopropoxy group, which can influence its reactivity and the types of reactions it undergoes.
4-Trifluoromethylbenzenesulfonyl chloride: The presence of a trifluoromethyl group significantly alters its chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its isopropoxy group, which can enhance its reactivity and make it suitable for specific synthetic applications .
Properties
IUPAC Name |
4-propan-2-yloxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCRHKAQNFJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624849 | |
Record name | 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98995-40-5 | |
Record name | 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yloxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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